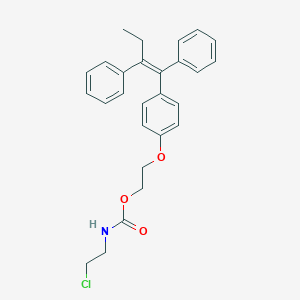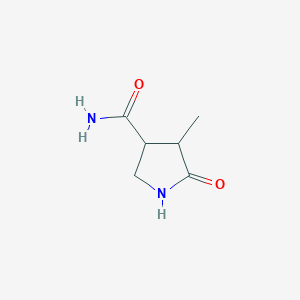
4-Methyl-5-oxopyrrolidine-3-carboxamide
Übersicht
Beschreibung
4-Methyl-5-oxopyrrolidine-3-carboxamide, also known as MOPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPCA is a cyclic imide that can be synthesized through various methods and has been found to exhibit biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to interact with proteins and enzymes in the body, potentially affecting their function and activity. Studies have suggested that 4-Methyl-5-oxopyrrolidine-3-carboxamide may act as a chaperone, aiding in the proper folding of proteins and preventing misfolding and aggregation.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Methyl-5-oxopyrrolidine-3-carboxamide exhibits a variety of biochemical and physiological effects, including the ability to stabilize proteins, inhibit protein aggregation, and enhance protein refolding. 4-Methyl-5-oxopyrrolidine-3-carboxamide has also been found to exhibit antioxidant activity, potentially making it a useful tool for studying oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and stability. However, limitations include its relatively low solubility in water and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methyl-5-oxopyrrolidine-3-carboxamide, including further studies on its potential as a treatment for neurological disorders, the development of novel compounds based on 4-Methyl-5-oxopyrrolidine-3-carboxamide for use in drug discovery, and the use of 4-Methyl-5-oxopyrrolidine-3-carboxamide as a tool for studying protein folding and misfolding. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-5-oxopyrrolidine-3-carboxamide and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in various fields, including as a building block for the synthesis of novel compounds with potential pharmaceutical properties, as a potential treatment for neurological disorders, and as a potential tool for studying the mechanisms of protein folding and misfolding.
Eigenschaften
CAS-Nummer |
107610-63-9 |
|---|---|
Produktname |
4-Methyl-5-oxopyrrolidine-3-carboxamide |
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
4-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-3-4(5(7)9)2-8-6(3)10/h3-4H,2H2,1H3,(H2,7,9)(H,8,10) |
InChI-Schlüssel |
NOXIXMRINKMTPQ-UHFFFAOYSA-N |
SMILES |
CC1C(CNC1=O)C(=O)N |
Kanonische SMILES |
CC1C(CNC1=O)C(=O)N |
Synonyme |
3-Pyrrolidinecarboxamide,4-methyl-5-oxo-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

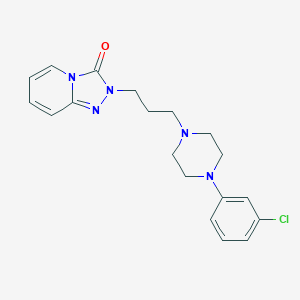
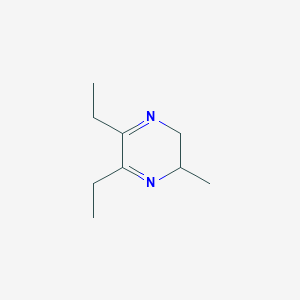
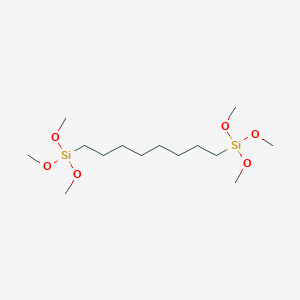
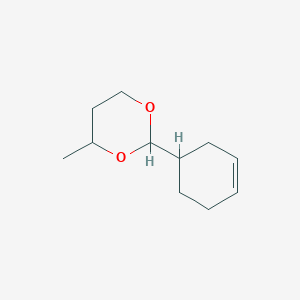
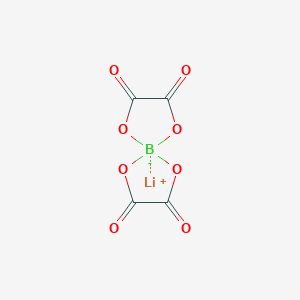
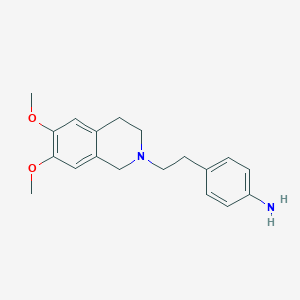
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
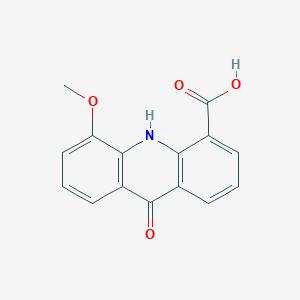
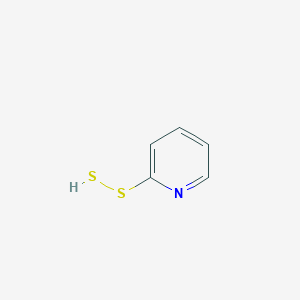
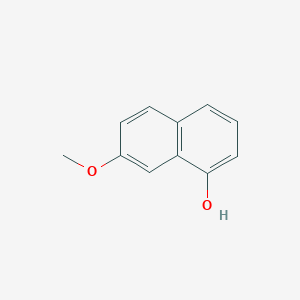
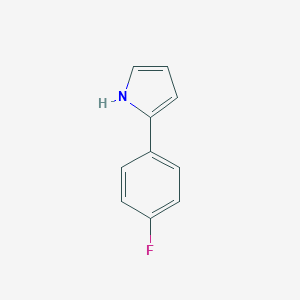
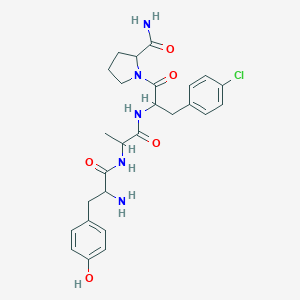
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)
